Cas no 2171563-55-4 (1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylazepane-2-carboxylic acid)
1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylazepane-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylazepane-2-carboxylic acid
- 1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]azepane-2-carboxylic acid
- 2171563-55-4
- EN300-1509506
-
- Inchi: 1S/C28H34N2O5/c31-26(30-18-10-2-3-15-25(30)27(32)33)16-4-1-9-17-29-28(34)35-19-24-22-13-7-5-11-20(22)21-12-6-8-14-23(21)24/h5-8,11-14,24-25H,1-4,9-10,15-19H2,(H,29,34)(H,32,33)
- InChI Key: RFKODIDCLRGFAS-UHFFFAOYSA-N
- SMILES: O=C(CCCCCNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CCCCCC1C(=O)O
Computed Properties
- Exact Mass: 478.24677219g/mol
- Monoisotopic Mass: 478.24677219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 35
- Rotatable Bond Count: 10
- Complexity: 706
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 95.9Ų
1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylazepane-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1509506-0.05g |
1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]azepane-2-carboxylic acid |
2171563-55-4 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1509506-0.1g |
1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]azepane-2-carboxylic acid |
2171563-55-4 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1509506-0.25g |
1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]azepane-2-carboxylic acid |
2171563-55-4 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1509506-0.5g |
1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]azepane-2-carboxylic acid |
2171563-55-4 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1509506-1.0g |
1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]azepane-2-carboxylic acid |
2171563-55-4 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1509506-2.5g |
1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]azepane-2-carboxylic acid |
2171563-55-4 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1509506-5.0g |
1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]azepane-2-carboxylic acid |
2171563-55-4 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1509506-10.0g |
1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]azepane-2-carboxylic acid |
2171563-55-4 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1509506-50mg |
1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]azepane-2-carboxylic acid |
2171563-55-4 | 50mg |
$2829.0 | 2023-09-27 | ||
| Enamine | EN300-1509506-100mg |
1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]azepane-2-carboxylic acid |
2171563-55-4 | 100mg |
$2963.0 | 2023-09-27 |
1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylazepane-2-carboxylic acid Related Literature
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylazepane-2-carboxylic acid
Professional Introduction to Compound with CAS No. 2171563-55-4 and Product Name: 1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylazepane-2-carboxylic acid
Compound with the CAS number 2171563-55-4 and the product name 1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylazepane-2-carboxylic acid represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The intricate arrangement of functional groups, including the fluoren-9-ylmethoxycarbonyl moiety and the hexanoylazepane backbone, suggests a multifaceted role in biological interactions and therapeutic efficacy.
The fluoren-9-ylmethoxycarbonyl group is a key feature of this compound, contributing to its stability and reactivity. This moiety is often employed in medicinal chemistry due to its ability to enhance binding affinity and metabolic stability. Recent studies have highlighted the utility of fluorene derivatives in the development of small-molecule inhibitors targeting various biological pathways. The presence of this group in 1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylazepane-2-carboxylic acid suggests that it may exhibit similar properties, making it a promising candidate for further investigation.
The hexanoylazepane core of the compound introduces another layer of complexity, providing a scaffold that can be modified to achieve specific pharmacological effects. Azepane derivatives are known for their versatility in drug design, often serving as key structural elements in molecules targeting neurological and cardiovascular disorders. The combination of the hexanoyl side chain with the azepane ring creates a unique pharmacophore that may interact with biological targets in novel ways.
Recent advancements in computational chemistry have enabled more precise predictions of molecular behavior, allowing researchers to design compounds with tailored properties. The structural features of 1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylazepane-2-carboxylic acid, particularly the interplay between the fluorene derivative and the azepane scaffold, make it an attractive subject for computational studies. These studies can provide insights into potential binding modes, metabolic pathways, and toxicological profiles, thereby guiding experimental design and optimizing drug-like properties.
In vitro studies have begun to explore the biological activity of this compound, focusing on its interaction with enzymes and receptors relevant to human health. Preliminary results indicate that it may possess inhibitory effects on certain enzymes involved in inflammation and pain signaling. The fluoren-9-ylmethoxycarbonyl group appears to play a crucial role in modulating these interactions, potentially leading to novel therapeutic strategies for chronic inflammatory conditions.
The synthesis of 1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylazepane-2-carboxylic acid represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves sophisticated techniques such as Buchwald-Hartwig coupling reactions and intramolecular cyclizations, showcasing the expertise required to construct such complex molecules. These synthetic methodologies not only highlight the compound's structural complexity but also demonstrate the evolving capabilities of modern chemical synthesis.
As research progresses, the potential applications of this compound are likely to expand beyond initial therapeutic areas. Its unique structural features make it a versatile platform for further derivatization, allowing researchers to explore new chemical space and discover novel bioactive molecules. Collaborative efforts between academic institutions and pharmaceutical companies will be essential to fully realize the therapeutic potential of this compound.
The integration of cutting-edge technologies such as high-throughput screening and machine learning is expected to accelerate the discovery process for compounds like 1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylazepane-2-carboxylic acid. These technologies enable rapid evaluation of large libraries of compounds, identifying those with optimal pharmacokinetic profiles and minimal side effects. By leveraging these advancements, researchers can more efficiently navigate the complexities of drug development and bring new treatments to patients more quickly.
In conclusion, compound with CAS No. 2171563-55-4 and its product name 1-6-(({(9H-fluoreninmethylcarbamoylmethyl}amino)hexanoylamino)-2-carboxylic acid azepane) exemplifies the intersection of innovative chemistry and medicine. Its complex structure, characterized by functional groups such as fluorene derivatives, offers significant potential for therapeutic applications. As research continues to uncover new biological targets and synthetic strategies, this compound stands poised to contribute to advancements in pharmaceutical science.
2171563-55-4 (1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylazepane-2-carboxylic acid) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)